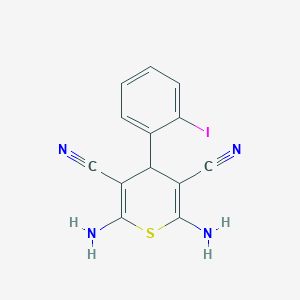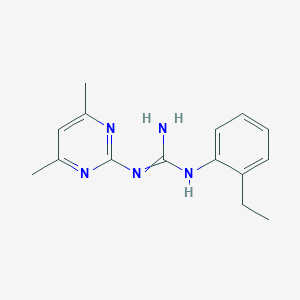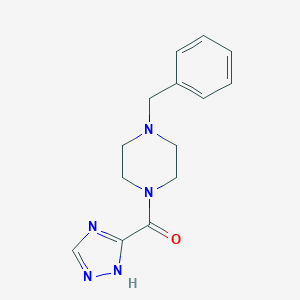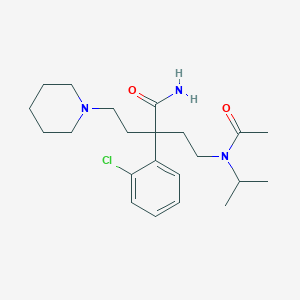
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiopyran derivative that is synthesized using a specific method, and it has been found to exhibit interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile involves the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. It works by targeting specific proteins and enzymes that are involved in these pathways, leading to the suppression of cancer cell growth and proliferation. Additionally, it has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged or abnormal cells.
Biochemical and Physiological Effects:
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes that are involved in the metabolism of cancer cells, leading to the suppression of their growth and proliferation. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile in lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for further research and development in the field of cancer therapeutics. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile. One of the most promising directions is the development of novel drug formulations that can enhance its efficacy and reduce its toxicity. Additionally, further research is needed to explore its potential applications in other fields, such as inflammation and neurodegenerative diseases. Finally, the development of new synthesis methods and optimization of existing ones can help to improve the scalability and reproducibility of this compound, making it more accessible for research and development purposes.
Conclusion:
In conclusion, 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent antitumor activity, anti-inflammatory, and antioxidant properties make it a promising candidate for further research and development. However, more research is needed to explore its potential applications and to optimize its synthesis methods.
Synthesemethoden
The synthesis of 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile involves the reaction of 2-iodobenzenamine with 2,4-dicyano-3,5-diaminopyridine in the presence of a catalyst. This reaction leads to the formation of the desired compound in good yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile has been found to have various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C13H9IN4S |
|---|---|
Molekulargewicht |
380.21 g/mol |
IUPAC-Name |
2,6-diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H9IN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19-13(18)9(11)6-16/h1-4,11H,17-18H2 |
InChI-Schlüssel |
GHKYURMIPQGZFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)I |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)



![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)


![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)


![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate](/img/structure/B221105.png)
